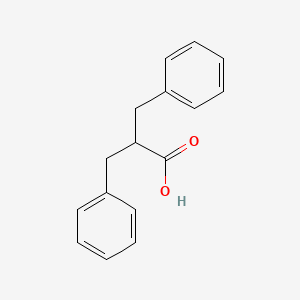

2-Benzyl-3-phenylpropanoic acid

描述

Significance as a Target Molecule and Synthetic Intermediate

2-Benzyl-3-phenylpropanoic acid, also known as dibenzylacetic acid, serves as a valuable synthetic intermediate in the preparation of more complex molecules. cymitquimica.com The 2,3-diarylpropanoic acid scaffold is a core structure in various compounds of interest, and methodologies to synthesize these derivatives regioselectively are actively being developed. For instance, stepwise copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed to access 2,3-diarylpropanoic acid derivatives with high precision. researchgate.net This highlights the demand for such scaffolds in synthetic chemistry.

The importance of phenylpropanoic acid derivatives extends to medicinal chemistry, where they are used as intermediates in the preparation of pharmaceuticals. google.com For example, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized from the common non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) to explore new therapeutic agents. researchgate.net The ability to construct molecules like this compound is crucial for developing novel compounds, such as building blocks for β-peptide synthesis, which are of significant interest in creating new biomimetic materials and therapeutics. orgsyn.org

Structural Context within Phenylpropanoic Acid and Propanoic Acid Derivatives

To understand the structure of this compound, it is essential to first consider its parent molecules: propanoic acid and phenylpropanoic acid.

Propanoic Acid: A simple carboxylic acid with a three-carbon chain. It is a naturally occurring substance with the chemical formula CH₃CH₂COOH. wikipedia.org Propanoic acid and its derivatives are foundational in organic chemistry and have wide-ranging applications, from food preservation to the synthesis of polymers, pesticides, and pharmaceuticals. wikipedia.orgresearchgate.net

Phenylpropanoic Acid: This molecule, also known as hydrocinnamic acid, consists of a propanoic acid backbone with a phenyl group attached to the C3 position. It can be prepared by the hydrogenation of cinnamic acid and is a key intermediate for various products, including flavorings, fragrances, and pharmaceuticals like HIV protease inhibitors. google.comwikipedia.org

This compound: This compound is a more complex derivative. It features the fundamental propanoic acid core but is substituted with two phenyl-containing groups. A phenyl group is attached at the C3 position (as in phenylpropanoic acid), and a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753), -CH₂-, group) is attached at the C2 position. This "diaryl" substitution pattern gives the molecule its specific chemical properties and three-dimensional structure. sigmaaldrich.com

The hierarchical relationship and key features of these compounds are summarized in the table below.

| Compound Name | Chemical Formula | Key Structural Features |

| Propanoic Acid | C₃H₆O₂ | Three-carbon carboxylic acid chain. creative-proteomics.com |

| Phenylpropanoic Acid | C₉H₁₀O₂ | Propanoic acid with a phenyl group at the C3 position. wikipedia.org |

| This compound | C₁₆H₁₆O₂ | Propanoic acid with a benzyl group at the C2 position and a phenyl group at the C3 position. sigmaaldrich.combiosynth.com |

Overview of Academic Research Trajectories for Related Chemical Scaffolds

The chemical scaffold represented by this compound is part of a broader class of molecules that are the subject of intensive academic and industrial research. The investigation into substituted propanoic acid derivatives spans multiple fields, driven by the search for new materials and biologically active agents.

Key research trajectories include:

Medicinal Chemistry and Drug Discovery: A significant portion of research focuses on synthesizing and evaluating propanoic acid derivatives for therapeutic applications. For example, phenylpropanoic acid scaffolds are central to the development of GPR40 agonists for treating type 2 diabetes. nih.gov Other derivatives are being explored as Keap1-Nrf2 protein-protein interaction inhibitors for treating conditions like acute kidney injury, as dual cyclooxygenase (COX) inhibitors and antibacterial agents, and for their anticancer properties. nih.govnih.govmdpi.commdpi.com

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient and selective ways to synthesize these complex scaffolds. Research includes developing new catalytic methods for creating 2,3-diarylpropionic acids and one-pot syntheses for related heterocyclic structures like thiochromones, which are also built from propanoic acid precursors. researchgate.netpreprints.org The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via superelectrophilic activation is another example of methodological advancement in this area. nih.gov

Materials Science: Propanoic acid derivatives are also valuable in materials science. For instance, cellulose-acetate-propionate, derived from propanoic acid, is a useful thermoplastic. wikipedia.org In tissue engineering, poly(lactic acid), a polymer derived from a related hydroxy acid, is fabricated into nanofibrous scaffolds that mimic the extracellular matrix to support cell growth for skin, nerve, and vascular repair. nih.gov

This diverse and ongoing research underscores the foundational importance of propanoic acid-based scaffolds, including this compound, as platforms for innovation across the chemical sciences.

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLAOGBEJPHFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060684 | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-68-8 | |

| Record name | Dibenzylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for 2 Benzyl 3 Phenylpropanoic Acid and Analogues

Conventional Synthetic Routes and Precursors

Oxidation Pathways from Aldehyde Precursors (e.g., 2-Benzyl-3-phenylpropanal)

A straightforward and conventional method for the synthesis of 2-benzyl-3-phenylpropanoic acid involves the oxidation of its corresponding aldehyde precursor, 2-benzyl-3-phenylpropanal (B2381692). This transformation is a fundamental reaction in organic chemistry, where the aldehyde functional group is converted to a carboxylic acid. evitachem.com

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). evitachem.com The reaction mechanism typically involves the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the metal and the formation of the carboxylic acid. The choice of oxidizing agent and reaction conditions can be critical to ensure high yields and to avoid over-oxidation or side reactions, particularly when other sensitive functional groups are present in the molecule.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Basic or acidic aqueous solution |

Malonic Ester Synthesis and its Adaptations for Substituted Propanoic Acids

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids, including substituted propanoic acids like this compound. askthenerd.comstudy.comlibretexts.org This classical approach utilizes diethyl malonate or other malonic esters as the starting material. wikipedia.orguobabylon.edu.iq

The core of the malonic ester synthesis involves the deprotonation of the α-carbon of the malonic ester by a base, typically sodium ethoxide, to form a stabilized enolate. askthenerd.comchemistrysteps.com This enolate then acts as a nucleophile and undergoes alkylation upon reaction with an alkyl halide. askthenerd.comwikipedia.org To synthesize this compound, a sequential double alkylation is required. The first alkylation would be with benzyl (B1604629) bromide, followed by a second alkylation with another benzyl bromide molecule. youtube.com

Following the alkylation steps, the resulting disubstituted malonic ester is subjected to acidic hydrolysis, which converts both ester groups into carboxylic acids. askthenerd.com The subsequent heating of this dicarboxylic acid intermediate leads to decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding the final substituted propanoic acid. askthenerd.comwikipedia.org

Table 2: Steps in Malonic Ester Synthesis for this compound

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. First Alkylation | Diethyl malonate, Sodium ethoxide, Benzyl bromide | Diethyl 2-benzylmalonate |

| 2. Second Alkylation | Sodium ethoxide, Benzyl bromide | Diethyl 2,2-dibenzylmalonate |

This method's adaptability allows for the synthesis of a wide range of substituted carboxylic acids by varying the alkyl halides used in the alkylation steps. uobabylon.edu.iq

Advanced Stereoselective Synthesis

The development of stereoselective methods to control the three-dimensional arrangement of atoms is a significant focus in modern organic synthesis. For a molecule like this compound, which has a stereocenter at the α-carbon, enantioselective synthesis is crucial for obtaining specific stereoisomers.

Asymmetric Synthesis via Chiral Auxiliaries (e.g., Evans Oxazolidinone Method with DIOZ)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The Evans oxazolidinone auxiliaries are a prominent class of such compounds, widely used in asymmetric synthesis. researchgate.netresearchgate.net These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com

In the context of synthesizing chiral this compound, an Evans oxazolidinone can be acylated to form an N-acyloxazolidinone. This chiral imide can then be deprotonated with a strong base to form a chiral enolate. santiago-lab.com The subsequent alkylation of this enolate with an alkyl halide, such as benzyl bromide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile. williams.edu

A specific example involves the use of a diphenyl-substituted oxazolidinone auxiliary, often referred to as DIOZ. The carbamidomethylation (a Mannich-type reaction) of a 3-phenylpropionyl derivative of this auxiliary can be used to introduce a protected aminomethyl group at the α-position. orgsyn.org Subsequent transformations can then lead to the desired substituted propanoic acid. After the stereoselective alkylation, the chiral auxiliary is cleaved under mild conditions, often hydrolytically, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary. williams.edu

Table 3: Key Features of the Evans Oxazolidinone Method

| Feature | Description |

|---|---|

| Chiral Auxiliary | Temporary incorporation of an enantiopure molecule to control stereochemistry. |

| Diastereoselective Reaction | The reaction creates a new stereocenter with a preference for one diastereomer over the other. |

Diastereoselective Synthesis of Beta-Amino Acid and Hydroxy Acid Derivatives

The principles of diastereoselective synthesis can also be extended to prepare derivatives of this compound, such as β-amino acid and hydroxy acid analogues.

β-Amino Acid Derivatives: The synthesis of chiral β-amino acid derivatives is of significant interest due to their presence in biologically active molecules. nih.gov One approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of a chiral auxiliary on the ester or a chiral catalyst can control the stereochemistry of the newly formed C-N bond. For instance, a diastereoselective Mannich-type reaction, as mentioned with the DIOZ auxiliary, can lead to β-amino acid derivatives. orgsyn.org

Hydroxy Acid Derivatives: Similarly, the synthesis of chiral α-hydroxy-β-phenylpropanoic acid derivatives can be achieved through stereoselective methods. For example, the enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) has been demonstrated, highlighting the potential of biocatalysis in accessing such structures with high enantiopurity. researchgate.net Chemical methods, such as the diastereoselective reduction of an α-keto acid precursor bearing a chiral auxiliary, could also be employed.

These diastereoselective approaches often rely on the predictable facial selectivity imparted by a pre-existing chiral center in the molecule, whether it is part of a chiral auxiliary or the substrate itself.

Derivatization Strategies and Functional Group Transformations

The structural backbone of this compound offers a versatile platform for a variety of derivatization strategies. These modifications are crucial for exploring the chemical space around the core molecule, enabling the synthesis of analogues with tailored properties. Functional group transformations targeting the carboxylic acid moiety are particularly common, leading to the formation of esters, amides, and other related compounds. Furthermore, advanced strategies allow for the introduction of diverse functional groups, significantly expanding the molecular diversity of the synthesized library.

The carboxylic acid group of this compound is a prime site for modification, readily undergoing conversion to amide and ester derivatives. These transformations are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and biological activity.

Amide Synthesis: The formation of amides from this compound typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), are employed to facilitate this reaction. These reagents form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine. For instance, the synthesis of N-benzyl-2-benzyl-3-phenylpropanoamide would proceed by reacting the parent acid with benzylamine in the presence of a coupling agent. The reaction conditions are generally mild, proceeding at room temperature in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

A related procedure has been described for the synthesis of optically enriched 2-benzyl-3-nitropropionic amide, a known thermolysin inhibitor, highlighting the utility of amide formation in generating biologically active molecules scilit.com. While starting from a nitrated analogue, the fundamental coupling chemistry is directly applicable.

Table 1: Representative Conditions for Amide Synthesis

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| This compound | Benzylamine | EDC/HOBt | DCM | Room Temp. | N-Benzyl-2-benzyl-3-phenylpropanamide |

| This compound | Morpholine | DCC | THF | 0 °C to RT | (2-Benzyl-3-phenylpropanoyl)morpholine |

| This compound | Aniline | T3P® | Ethyl Acetate (B1210297) | Room Temp. | N-Phenyl-2-benzyl-3-phenylpropanamide |

Ester Synthesis: Esterification of this compound can be achieved through several established methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with heating, is a straightforward approach. For more sensitive substrates, milder conditions are preferable. For example, using 2-benzyloxy-1-methylpyridinium triflate allows for the formation of benzyl esters under the mediation of triethylamine (Et3N) without affecting other sensitive functional groups nih.gov. Another efficient method involves copper(I)-catalyzed coupling between the carboxylic acid and a benzyl halide, which proceeds under ligand-free conditions researchgate.net. This method is suitable for a range of aromatic and α,β-unsaturated acids.

Table 2: Representative Conditions for Ester Synthesis

| Carboxylic Acid | Alcohol/Halide | Catalyst/Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | Methyl 2-benzyl-3-phenylpropanoate |

| This compound | Benzyl alcohol | DCC/DMAP | DCM | Room Temp. | Benzyl 2-benzyl-3-phenylpropanoate |

| This compound | Benzyl bromide | CuI, Cs₂CO₃ | CH₃CN | 60 °C | Benzyl 2-benzyl-3-phenylpropanoate |

Beyond amides and esters, a variety of other functional groups can be introduced to create analogues with unique chemical and physical properties.

Thioacylation via Mitsunobu-type Reaction: The Mitsunobu reaction is a powerful tool for functional group interconversion that proceeds with inversion of stereochemistry at the alcohol carbon nih.govmissouri.eduresearchgate.net. While classically used for ester formation from a carboxylic acid and an alcohol, it can be adapted for thioester synthesis by using a thiol as the nucleophile. To achieve thioacylation of the this compound backbone, one could envision a two-step process where the carboxylic acid is first reduced to the corresponding primary alcohol, 2-benzyl-3-phenylpropan-1-ol. This alcohol can then be subjected to Mitsunobu conditions with a thioacid (e.g., thioacetic acid) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to yield the corresponding thioester organic-synthesis.comtcichemicals.com. More direct photocatalytic methods for thioesterification from carboxylic acids using disulfides have also been developed, offering an alternative route that avoids the use of thiols with unpleasant odors organic-chemistry.org.

Phosphonylation: The direct introduction of a phosphonate group in place of the carboxylic acid represents a significant structural modification, creating a phosphonate analogue. While direct conversion of carboxylic acids to phosphonates is challenging, multi-step sequences are feasible. One potential strategy involves converting the carboxylic acid to an acyl chloride, which can then react with a trialkyl phosphite in a Michaelis-Arbuzov type reaction to form a β-ketophosphonate. Subsequent reduction of the keto group would yield the desired phosphonate. Recent advances have explored the direct photochemical transformation of carboxylic acids into acyl phosphonates, which can then undergo further reactions chemrxiv.org. Additionally, decarbonylative palladium-catalyzed methods allow for the synthesis of organophosphorus compounds from carboxylic acids organic-chemistry.org. These modern approaches could potentially be applied to this compound to access its phosphonate derivatives.

Table 3: Functional Group Transformations

| Transformation | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Thioacylation | 2-Benzyl-3-phenylpropan-1-ol | Thioacetic acid, PPh₃, DEAD | S-(2-Benzyl-3-phenylpropyl) ethanethioate |

| Phosphonylation | This compound | (COCl)₂, then P(OEt)₃ | Diethyl 1-oxo-2-benzyl-3-phenylpropylphosphonate |

Phenylalanine serves as a key chiral precursor for the synthesis of this compound and its derivatives. The amino group of phenylalanine is a versatile handle for introducing various substituents through the formation of Schiff bases and N-acyl derivatives.

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between the primary amino group of phenylalanine and an aldehyde or ketone. This reaction is typically carried out in a suitable solvent like methanol or ethanol and is often catalyzed by a base or acid. For example, reacting L-phenylalanine with benzaldehyde in a basic medium yields the corresponding Schiff base orgsyn.org. These intermediates can be used in subsequent reactions or as ligands for metal complexes. The formation of the imine protects the amino group and can influence the stereochemical outcome of subsequent transformations.

N-Acyl Derivatives: The amino group of phenylalanine can be readily acylated using an acid chloride or anhydride (B1165640) in the presence of a base (Schotten-Baumann reaction). This reaction produces N-acyl-phenylalanine derivatives, which are stable, crystalline compounds. For example, N-acetyl-phenylalanine can be prepared by reacting phenylalanine with acetic anhydride. These N-acyl derivatives are crucial intermediates. For instance, the malonic ester synthesis of 3-phenylpropanoic acid involves the use of benzyl chloride vedantu.com. A similar alkylation strategy starting from an N-acylated phenylalanine derivative could be envisioned as a route to the target scaffold.

Table 4: Derivatization of Phenylalanine

| Phenylalanine Derivative | Reagent | Reaction Type | Product |

|---|---|---|---|

| L-Phenylalanine | Benzaldehyde | Condensation (Schiff Base) | (E)-2-(Benzylideneamino)-3-phenylpropanoic acid |

| L-Phenylalanine | Acetone | Condensation (Schiff Base) | (E)-2-(Isopropylideneamino)-3-phenylpropanoic acid |

| D-Phenylalanine | Acetic Anhydride | N-Acylation | N-Acetyl-D-phenylalanine |

| L-Phenylalanine | Benzoyl Chloride | N-Acylation | N-Benzoyl-L-phenylalanine |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Benzyl-3-phenylpropanoic acid. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The benzylic protons and the proton on the chiral carbon would resonate in the aliphatic region of the spectrum, with their exact chemical shifts and multiplicities being influenced by the neighboring substituents. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.

For comparison, the ¹H NMR spectrum of the related compound, 3-phenylpropanoic acid, in deuterated chloroform (B151607) (CDCl₃) shows signals for the aromatic protons as a multiplet between δ 7.17 and 7.34 ppm, and two triplets for the aliphatic protons at δ 2.69 and δ 2.97 ppm. blogspot.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon (typically in the range of δ 170-180 ppm), the aromatic carbons (generally between δ 125-145 ppm), and the aliphatic carbons of the propanoic acid backbone and the benzyl (B1604629) group.

Predicted ¹³C NMR data for the closely related compound 2-Benzyl-3-phenyl-3-phenylamino-propionitrile suggests a number of peaks in the aromatic region, indicative of the multiple phenyl groups. spectrabase.com The spectrum of 3-phenylpropanoic acid, a simpler analog, displays signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons, providing a foundational reference for the expected chemical shifts in this compound. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| This compound | ¹H | Aromatic: ~7.1-7.4 (m), Aliphatic CH & CH₂: variable, COOH: >10 (br s) | Predicted values based on typical ranges. |

| This compound | ¹³C | C=O: ~170-180, Aromatic C: ~125-145, Aliphatic C: variable | Predicted values based on typical ranges. |

| 3-Phenylpropanoic acid | ¹H | 7.17-7.34 (m, 5H), 2.97 (t, 2H), 2.69 (t, 2H) | Experimental data in CDCl₃. blogspot.com |

| 3-Phenylpropionic acid | ¹³C | - | Experimental data available. chemicalbook.com |

| 2-Benzyl-3-phenyl-3-phenylamino-propionitrile | ¹³C | Multiple signals in aromatic and aliphatic regions. | Predicted data for a related structure. spectrabase.com |

Note: 'm' denotes a multiplet, 't' a triplet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants for this compound would need to be determined experimentally.

There is no phosphorus atom in this compound, thus ³¹P NMR is not applicable for this compound but would be relevant for phosphorus-containing analogues.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which protons are adjacent to each other in the molecular structure. For instance, it would show correlations between the protons on the propanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This technique would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the benzylic protons to the carbons of the attached phenyl ring and the propanoic acid backbone.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can reveal the entire spin system of coupled protons, which would be particularly useful in assigning the protons within the benzyl and phenyl groups.

While specific multidimensional NMR data for this compound is not available, the application of these techniques is standard practice for the structural elucidation of complex organic molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₆H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental mass would provide strong evidence for the compound's identity. While no specific HRMS data for this compound was found, this technique is a standard for the definitive characterization of new or synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and for confirming the identity of a compound in a sample. An LC-MS analysis of this compound would involve separating it from any impurities using an appropriate HPLC column and mobile phase, followed by detection by the mass spectrometer. The resulting mass spectrum would provide the molecular weight of the compound, and fragmentation data could be used for structural confirmation. The mass spectrum of the related 3-phenylpropanoic acid has been reported, which can serve as a reference for the types of fragmentation that might be expected. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Related Compounds

| Compound | Technique | Key Findings | Reference |

| 3-Phenylpropanoic acid | Mass Spectrometry | Fragmentation patterns have been studied. | researchgate.net |

| Benzyl 3-phenylpropanoate | GC-MS | Spectral data available in the NIST database. | nih.gov |

Chromatographic Analysis and Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity. A synthesis of a related compound, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, utilized HPLC for the determination of the enantiomeric ratio, highlighting the utility of this technique in analyzing similar structures. orgsyn.org Furthermore, HPLC methods have been developed for the separation of other propanoic acid derivatives, such as (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid, which could be adapted for this compound. sielc.com

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity analysis, a reversed-phase (RP) HPLC method is commonly employed. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Purity levels for analogous compounds are often specified to be at or above 97-98%. avantorsciences.comsigmaaldrich.com

Determining the enantiomeric excess (e.e.) is crucial as this compound is a chiral molecule. This is achieved using Chiral HPLC, a specialized form of HPLC that employs a chiral stationary phase (CSP). nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks, providing a measure of the stereochemical purity of the sample. nih.govresearchgate.net This technique is a reliable and accurate method for assessing the enantiomeric quality of chiral intermediates. nih.gov

Table 1: Typical HPLC Parameters for Analysis

| Parameter | Typical Conditions for Purity | Typical Conditions for Enantiomeric Excess |

|---|---|---|

| Column | Reversed-Phase C18 or similar (e.g., Newcrom R1) sielc.com | Chiral Stationary Phase (e.g., Polysaccharide-based, OD-RH) nih.govphenomenex.com |

| Mobile Phase | Acetonitrile/Water with acid (e.g., H₃PO₄ or HCOOH) sielc.com | Hexane (B92381)/Isopropanol, or other solvent systems depending on CSP researchgate.net |

| Detection | UV Detector (e.g., 254 nm or 264 nm) researchgate.net | UV Detector |

| Mode | Isocratic or Gradient Elution | Isocratic Elution |

**3.3.2. Chiral Separation Methodologies (e.g., Chiral HPLC, Chromatographic Separation on SiO₂) **

The separation of the enantiomers of this compound is most effectively achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the predominant method for analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. phenomenex.comnih.gov Columns like Chiralcel® and Chiralpak® are widely used and offer complementary selectivities for a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, resulting in differential retention. google.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is critical for optimizing the separation. researchgate.net

Chromatographic Separation on SiO₂ (Silica Gel): Standard silica gel chromatography is a fundamental technique for purifying organic compounds based on polarity. nih.gov However, unmodified silica gel is achiral and cannot resolve enantiomers. To achieve chiral separation on a silica-based support, the silica must be functionalized with a chiral selector, creating a chiral stationary phase as used in Chiral HPLC. Alternatively, a chiral resolving agent can be added to the racemic mixture to form diastereomers, which, having different physical properties, can then be separated on a standard silica gel column. google.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound have low volatility and a high tendency for adsorption onto the GC column, making direct analysis problematic. To overcome this, the compound must first be converted into a more volatile and thermally stable derivative. mdpi.com

A common derivatization strategy for carboxylic acids is esterification, for example, converting the carboxylic acid group (-COOH) into a methyl or ethyl ester. Another widely used method is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. mdpi.com These derivatization reactions increase the volatility of the analyte, allowing it to be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com The derivatization of benzyl alcohol, a related structural component, into a higher molecular weight ester has been shown to improve its GC-MS analysis by shifting its elution to a higher temperature, free from interferences from more volatile components. nih.gov This principle applies equally to this compound.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that correspond to its specific functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Very Broad |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak, Multiple Bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic absorptions of its two phenyl rings. These aromatic rings act as chromophores, absorbing UV light to promote electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

The spectrum is expected to show characteristic absorption bands typical for substituted benzenes. These usually include a strong absorption band (the E-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis. researchgate.net The carboxylic acid group itself is a weak chromophore and its contribution to the spectrum is generally masked by the much stronger absorptions of the phenyl groups.

Computational and Theoretical Chemistry Studies on 2 Benzyl 3 Phenylpropanoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

The electronic structure of a molecule is paramount in determining its chemical reactivity and kinetic stability. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability; a large gap suggests high stability and low reactivity, whereas a narrow gap implies the molecule is more prone to chemical reactions.

For molecules structurally related to 2-benzyl-3-phenylpropanoic acid, such as other benzyl (B1604629) derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the carboxylic acid group and the phenyl rings. This distribution is indicative of the likely sites for electrophilic and nucleophilic attack. The introduction of different substituents on the phenyl rings can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's electronic properties and reactivity.

Theoretical studies on similar compounds, like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a narrow frontier orbital gap can indicate that charge transfer interactions occur within the molecule, suggesting high chemical reactivity. In silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are also often guided by these fundamental electronic parameters.

Table 1: Representative Frontier Orbital Energies for a Structurally Related Compound (Note: Data for a representative chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, is provided for illustrative purposes due to the absence of published specific data for this compound.)

| Parameter | Energy (eV) |

| EHOMO | -6.12 |

| ELUMO | -2.18 |

| Energy Gap (ΔE) | 3.94 |

| Data derived from DFT calculations at the B3LYP/6-311G* level of theory.* |

The three-dimensional structure of this compound is critical to its biological activity, as it dictates how the molecule can interact with biological targets. Conformational analysis aims to identify the most stable arrangement of atoms in space (i.e., the lowest energy conformer). This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular geometry optimization is a computational process that determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For benzyl vinylogous derivatives, geometry optimization is often performed using methods like the standard Tripos molecular mechanics force field or more advanced quantum mechanical methods. The resulting optimized geometry provides a realistic model of the molecule's shape. Studies on related molecules have shown that even minor conformational changes can significantly impact their binding to receptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules the size of this compound. DFT methods calculate the electronic structure of a molecule based on its electron density, which is computationally less demanding than solving the Schrödinger equation for each electron.

DFT is widely used to calculate a variety of molecular properties, including:

Optimized molecular structures: Providing accurate bond lengths and angles.

Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra to validate the calculated structure.

Electronic properties: Such as HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and charge distributions.

MEP maps are particularly useful as they visualize the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For carboxylic acids like this compound, the area around the carbonyl oxygen is expected to be a region of high negative potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how the molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial for understanding the mechanism of action of potential drugs. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "score" that estimates the binding affinity for each pose.

For derivatives of this compound, docking studies can elucidate how the molecule fits into the binding pocket of a target protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the benzyl and phenyl rings can engage in hydrophobic and stacking interactions with nonpolar amino acid residues in the binding site.

Phenylpropanoic acid derivatives have been extensively studied as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. The PPARs (subtypes α, γ, and δ) possess a relatively large, Y-shaped ligand-binding domain (LBD) that can accommodate ligands in various conformations.

Computational studies have shown that phenylpropanoic acid-type ligands bind within the PPAR LBD with the acidic head group typically forming hydrogen bonds with specific amino acid residues like tyrosine, serine, and histidine at one end of the binding pocket. The hydrophobic parts of the ligand then occupy the arms of the Y-shaped pocket. Molecular modeling has revealed that even structurally similar phenylpropanoic acid agonists can adopt different binding conformations depending on the PPAR subtype, highlighting the flexibility of the LBD and the presence of multiple binding points. This detailed structural information is invaluable for designing subtype-selective PPAR modulators with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) or dedicated cheminformatics studies focusing exclusively on this compound are not prevalent in publicly accessible scientific literature. The application of QSAR and cheminformatics methodologies is highly dependent on the availability of a dataset of structurally related compounds with corresponding biological activity data. In the absence of such a dataset for this compound and its close analogs, the development of predictive QSAR models is not feasible.

QSAR studies fundamentally aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Cheminformatics approaches would involve the analysis of the structural features of this compound in the context of larger chemical datasets. This could include similarity searching, clustering, and classification based on its molecular fingerprint to predict potential biological targets or properties. However, without a specific biological activity or property of interest for this compound, such analyses remain speculative.

While QSAR and cheminformatics studies have been conducted on broader classes of compounds that share some structural motifs with this compound, such as other phenylpropanoic acid derivatives, the direct extrapolation of these findings to this compound would be scientifically unsound without specific experimental validation. The unique arrangement of the two phenyl rings and the propanoic acid backbone in this compound would necessitate a dedicated study to accurately model its structure-activity relationships.

Should future research establish a clear biological activity for this compound and a series of its derivatives, the following table outlines the types of molecular descriptors that would be relevant in a subsequent QSAR study:

| Descriptor Class | Examples of Descriptors | Relevance in QSAR |

| Topological Descriptors | Molecular Weight, Wiener Index, Balaban Index | Describe the size, shape, and degree of branching of the molecule. |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies, Partial Charges | Quantify the electronic aspects of the molecule, influencing interactions with biological targets. |

| Steric Descriptors | Molar Refractivity, van der Waals Volume | Describe the three-dimensional size and shape of the molecule, which is crucial for receptor binding. |

| Hydrophobic Descriptors | LogP, Polar Surface Area (PSA) | Quantify the lipophilicity and polarity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

The development of a robust QSAR model for this compound would require the synthesis and biological evaluation of a diverse set of analogs, followed by the calculation of these and other relevant descriptors. The resulting model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future drug discovery efforts.

Biochemical and Biological Research Applications of 2 Benzyl 3 Phenylpropanoic Acid Analogues

Enzymatic Inhibition and Mechanism of Action

Analogues of 2-benzyl-3-phenylpropanoic acid have been extensively studied as inhibitors of several key enzymes, revealing intricate mechanisms of action and providing a basis for the development of novel therapeutic agents.

Type II Dehydroquinase (DHQ2) Inhibition

Analogues of this compound, specifically (2R)-2-benzyl-3-dehydroquinic acids, have been identified as potent, reversible, and competitive inhibitors of Type II dehydroquinase (DHQ2). nih.gov This enzyme is a crucial component of the shikimic acid pathway, which is essential for the survival of various pathogenic bacteria, including Mycobacterium tuberculosis and Helicobacter pylori. nih.gov

Structural and computational studies have elucidated the binding mode of these inhibitors within the active site of DHQ2 from both M. tuberculosis and H. pylori. nih.gov Crystal structures of the enzyme in complex with potent inhibitors, such as the p-methoxybenzyl derivative, have revealed key interactions between the aromatic ring of the inhibitor and the enzyme's active site. nih.gov A significant finding from these studies is the conformational change and altered flexibility of a loop region (residues 20-25 in M. tuberculosis DHQ2) that closes over the active site upon substrate binding. nih.govnih.gov The presence of the benzyl (B1604629) group on the inhibitor appears to hinder the proper orientation of a catalytic tyrosine residue within this loop, disrupting its ability to abstract a proton, which is a critical step in the enzymatic reaction. nih.gov

Further investigations into the effects of electron-donating and electron-withdrawing groups on the aromatic moiety of (2S)-2-benzyl-3-dehydroquinic acids and their C2 epimers have highlighted key differences in the conformation of this flexible loop. nih.gov These substitutions influence the loop's conformation, which is essential for the enzyme's function, and contribute to the varying inhibitory potencies observed among different analogues. nih.gov Molecular dynamics simulations have complemented these structural studies by providing insights into the dynamic movements of the loop and identifying structural factors, such as a key salt bridge in H. pylori DHQ2, that influence its flexibility compared to the M. tuberculosis enzyme. nih.gov

Carboxypeptidase A Inhibition Mechanisms (e.g., Studies with Phosphonic Acid Analogues)

Phosphonic acid analogues of 2-benzylsuccinic acid, which shares a structural resemblance to this compound, have been investigated as inhibitors of carboxypeptidase A. nih.gov These compounds can be considered multisubstrate analogues, mimicking the binding of two substrate molecules to the enzyme. nih.gov Alternatively, the tetrahedral geometry of the phosphorus atom suggests they may act as transition-state analogues, mimicking the high-energy intermediate of the enzyme-catalyzed hydrolysis of a peptide bond. nih.gov

Viral Protease Inhibition (e.g., Dengue and West Nile Virus NS2B/NS3 Proteases)

The NS2B/NS3 protease is a serine protease essential for the replication of flaviviruses such as Dengue virus (DENV) and West Nile virus (WNV). nih.govnih.govmdpi.com This enzyme is a prime target for the development of antiviral drugs. mdpi.com While direct studies on this compound itself are limited in this context, research on related peptide and substrate-analogue inhibitors provides valuable insights into the structural requirements for inhibiting these viral proteases.

The NS2B/NS3 protease possesses a catalytic triad (B1167595) of His51, Asp75, and Ser135. mdpi.com The NS2B protein acts as a crucial cofactor, inducing a conformational change in NS3 that is necessary for its proteolytic activity. mdpi.com Both DENV and WNV proteases preferentially cleave substrates after two basic residues in the P1 and P2 positions. nih.gov

Studies on tripeptide aldehyde inhibitors have shown that they can effectively inhibit both DENV and WNV proteases, although they generally exhibit stronger inhibition against the WNV enzyme. nih.gov The inhibitory concentrations are typically in the micromolar range for DENV protease and submicromolar for WNV protease. nih.gov The specificity of these inhibitors is influenced by the nature of the amino acid at the P2 position. An arginine at P2 tends to favor inhibition of DENV protease, whereas a lysine (B10760008) at P2 is preferred by the WNV protease. nih.gov The size of the S2 pocket also appears to be a determining factor, as peptides with extended P2-lysine residues fail to inhibit DENV protease, suggesting a more constrained pocket compared to WNV. nih.gov

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it an attractive target for the treatment of cancers and autoimmune diseases. nih.govnih.gov This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines. nih.govnih.gov While direct studies on this compound are not prominent, the principles of hDHODH inhibition are relevant to understanding how structurally related compounds might interact with this target.

Inhibitors of hDHODH have been developed, and their binding modes have been characterized through high-resolution crystal structures. nih.gov These studies provide insights that can guide the design of new inhibitors. The inhibition of hDHODH leads to a depletion of pyrimidines, which in turn halts cell cycle progression at the S-phase, a stage that requires a sufficient supply of nucleotides for continued cell growth. nih.gov This mechanism of action is particularly effective against rapidly proliferating cells, such as cancer cells. nih.gov

Receptor Interaction and Agonist/Antagonist Profiling

Analogues of this compound have also been explored as modulators of nuclear receptors, demonstrating the versatility of this chemical scaffold in targeting different classes of proteins.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity and Stereoselectivity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. mdpi.commdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and functions. mdpi.commdpi.com Analogues of α-benzyl phenylpropanoic acid have been identified as agonists for PPARs, with a particular focus on PPARγ. mdpi.comnih.gov

Interestingly, the agonist activity of these compounds for PPARγ exhibits stereoselectivity. The (R)-enantiomer of certain α-benzyl phenylpropanoic acid derivatives has been found to be a more potent and selective PPARγ agonist than the corresponding (S)-enantiomer. mdpi.com For instance, one study reported EC50 values for PPARγ transactivation of 3.60 nM for the (R)-enantiomer and 22.0 nM for the (S)-enantiomer. mdpi.com This difference in potency was also reflected in their ability to induce the differentiation of 3T3-L1 adipocytes, with the (R)-enantiomer being more effective. mdpi.com

The structural basis for this selectivity is thought to be related to steric hindrance at the entrance of the ligand-binding pocket of the different PPAR subtypes. mdpi.com The bulky benzyl side chain of the (S)-enantiomer may face difficulty entering the narrower pocket of PPARα, leading to improved selectivity for PPARγ. mdpi.com Researchers have also focused on improving the physicochemical properties of these compounds, such as aqueous solubility, by modifying the scaffold, for example, by replacing a bulky adamantyl group with a heteroaromatic ring. nih.gov X-ray crystallography of the ligand-binding domain of PPARγ in complex with these agonists has provided detailed insights into the binding mode and the structural determinants of their partial agonistic activity. nih.gov

Interactive Data Table: Inhibitory Activities of this compound Analogues

| Compound Class | Target Enzyme | Specific Analogue | Inhibition Constant (Ki) / Activity | Reference |

| Phosphonic Acid Analogues | Carboxypeptidase A | (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 µM | nih.gov |

| Phosphonic Acid Analogues | Carboxypeptidase A | (2RS)-2-benzyl-4-phosphonobutyric acid | 370 µM | nih.gov |

| Phosphonic Acid Analogues | Carboxypeptidase A | (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 µM | nih.gov |

| Phosphonic Acid Analogues | Carboxypeptidase A | 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 µM | nih.gov |

| Benzyl-dehydroquinic Acids | Type II Dehydroquinase (DHQ2) | p-methoxybenzyl derivative | Potent reversible competitive inhibitor | nih.gov |

Interactive Data Table: PPARγ Agonist Activity of α-Benzyl Phenylpropanoic Acid Analogues

| Enantiomer | Target Receptor | EC50 for Transactivation | Potency | Reference |

| (R)-enantiomer | PPARγ | 3.60 nM | More potent | mdpi.com |

| (S)-enantiomer | PPARγ | 22.0 nM | Less potent | mdpi.com |

Opioid Receptor Antagonism Studies

The structural features of this compound analogues, particularly the presence of phenyl and alkyl components, are common in molecules designed to interact with opioid receptors. Research into structurally related compounds has explored their potential as opioid receptor antagonists.

One area of investigation has focused on N-substituted analogues of 8-carboxamidocyclazocine (B1251197) (8-CAC), a compound with high affinity for μ and κ opioid receptors. nih.gov While many analogues in this series act as agonists, some have demonstrated antagonist properties. For instance, a specific N-((4′-phenyl)-phenethyl) analogue of 8-CAC was found to exhibit antagonist properties at the μ-opioid receptor. nih.gov

Further research has identified other classes of opioid antagonists with related structural motifs. The 1,3,4-trialkylphenylpiperidines represent a class of pure opioid antagonists, a characteristic attributed to the phenyl-equatorial conformation of their core structure. mdpi.com More recent work on endo-8-substituted-3-phenyl-8-azabicyclo[3.2.1]octanes, which can be seen as conformationally constrained analogues, has led to the development of peripherally restricted μ-opioid receptor antagonists like axelopran. mdpi.com These studies highlight how modifications to a core structure containing a phenyl group can shift the activity profile from agonism to antagonism, a critical aspect in the development of treatments for conditions like opioid-induced respiratory depression. mdpi.com

Binding Affinity Score Analysis with Molecular Targets

The interaction of this compound analogues with their molecular targets is quantified through binding affinity studies. These assays determine the strength of the bond between the compound and a receptor, often expressed as the inhibition constant (Ki) or as a percentage of binding at a given concentration.

Analogues of 8-CAC featuring N-phenethyl substitutions have been systematically evaluated for their binding affinity at μ (mu), δ (delta), and κ (kappa) opioid receptors. The introduction of substituents on the phenethyl group significantly influences this affinity. For example, the N-((4′-phenyl)-phenethyl) analogue of 8-CAC displayed Ki values of 1.1 nM, 75.2 nM, and 2.1 nM for μ, δ, and κ receptors, respectively. nih.gov The 3-bromophenethyl analogue showed a remarkable 29-fold increase in affinity for the κ receptor compared to the unsubstituted phenethyl version, with a subnanomolar Ki of 0.063 nM. nih.gov

In a different study, benzyl derivatives isolated from the fungus Eurotium repens were tested for their binding affinity to human opioid and cannabinoid receptors. At a concentration of 10 μM, several of these natural compounds showed significant binding. nih.gov

Interactive Data Table: Opioid Receptor Binding Affinities of Selected Analogues

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| N-((4′-phenyl)-phenethyl)-8-CAC Analogue | μ (mu) | 1.1 | nih.gov |

| N-((4′-phenyl)-phenethyl)-8-CAC Analogue | δ (delta) | 75.2 | nih.gov |

| N-((4′-phenyl)-phenethyl)-8-CAC Analogue | κ (kappa) | 2.1 | nih.gov |

| 3-Bromophenethyl-8-CAC Analogue | μ (mu) | 1.3 | nih.gov |

| 3-Bromophenethyl-8-CAC Analogue | δ (delta) | 106 | nih.gov |

| 3-Bromophenethyl-8-CAC Analogue | κ (kappa) | 0.063 | nih.gov |

In Vitro Biological Efficacy and Target Validation

The biological effects of this compound analogues have been assessed through a variety of in vitro assays to validate their potential as therapeutic agents.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., K. pneumoniae, S. aureus, C. albicans)

Analogues of this compound have been investigated for their ability to inhibit the growth of pathogenic microorganisms. A series of 2-phenylpropionic acid derivatives were synthesized and evaluated for their antibacterial properties. Among these, compounds featuring benzothiazole (B30560) and benzimidazole (B57391) moieties displayed promising activity against Staphylococcus aureus. mdpi.com

Studies on benzyl bromide derivatives also revealed significant antimicrobial action. One such derivative showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL and against Klebsiella pneumoniae with a MIC of 2 mg/mL. The same compound was also the most effective against the fungus Candida albicans, with a MIC value of 0.25 mg/mL. nih.gov Similarly, benzyl guanidine (B92328) derivatives have shown high potency, with one compound exhibiting a MIC of 0.5 µg/mL against S. aureus. sigmaaldrich.com

Interactive Data Table: Antimicrobial Activity of Selected Analogues

| Compound Class/Analogue | Microorganism | Activity (MIC) | Source |

| 2-Phenylpropionic acid derivatives | Staphylococcus aureus | Promising Activity | mdpi.com |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1 mg/mL | nih.gov |

| Benzyl bromide derivative (1a) | Klebsiella pneumoniae | 2 mg/mL | nih.gov |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | nih.gov |

| Benzyl bromide derivative (1c) | Staphylococcus aureus | 4 mg/mL | nih.gov |

| Benzyl bromide derivative (1c) | Klebsiella pneumoniae | 4 mg/mL | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Staphylococcus aureus | 0.5 µg/mL | sigmaaldrich.com |

Antidiabetic and Antioxidant Potential

Phenylpropanoic acid derivatives have been explored for their potential in managing diabetes and related oxidative stress. A series of 3-[4-(arylmethoxy)phenyl]propanoic acids were synthesized and tested against key diabetes targets. One compound was a potent agonist of the G protein-coupled receptor 40 (GPR40) with a half-maximal effective concentration (EC50) of 0.075 μM and also inhibited aldose reductase (AKR1B1) with a half-maximal inhibitory concentration (IC50) of 7.4 μM. semanticscholar.org

Another class of analogues, bornyl derivatives of p-(benzyloxy)phenylpropionic acid, demonstrated significant hypoglycemic properties in an oral glucose tolerance test in mice, with effects comparable to the reference drug vildagliptin. nih.gov Furthermore, 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) has been evaluated for both antidiabetic and antioxidant activities. It showed positive results in glucose uptake by yeast cells, α-amylase inhibition, and non-enzymatic glycosylation of hemoglobin assays. Its antioxidant potential was confirmed through DPPH radical scavenging and lipid peroxidation assays. nih.gov

Interactive Data Table: Antidiabetic and Antioxidant Activity of Selected Analogues

| Compound/Analogue | Assay | Activity (IC50/EC50) | Source |

| 3-[4-(arylmethoxy)phenyl]propanoic acid deriv. (1) | GPR40 Agonism | EC50 = 0.075 μM | semanticscholar.org |

| 3-[4-(arylmethoxy)phenyl]propanoic acid deriv. (1) | Aldose Reductase Inhibition | IC50 = 7.4 μM | semanticscholar.org |

| 2-(phenylthio)-ethyl benzoate (B1203000) deriv. (2a) | α-amylase Inhibition | IC50 = 3.57 µg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate deriv. (2a) | α-glycosidase Inhibition | IC50 = 10.09 µg/ml | researchgate.net |

| 2-(phenylthio)-ethyl benzoate deriv. (2a) | DPPH Radical Scavenging | IC50 = 47.01 µg/ml | researchgate.net |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | α-amylase Inhibition | Activity lower than acarbose | nih.gov |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | DPPH Radical Scavenging | Activity comparable to Vit. C | nih.gov |

Anticancer Activity in Cell-Based Assays (e.g., MTT Assay against HeLa cells)

The cytotoxic effects of analogues on cancer cell lines are a crucial area of research. The MTT assay is commonly used to assess the anti-proliferative effects of compounds.

Derivatives of glycyrrhetic acid, which can be considered structurally complex analogues, have been tested against various cancer cell lines. One such derivative, where a benzyl group was introduced, showed an IC50 value of 17.53 μM against HeLa (human cervical cancer) cells. mdpi.com Another related derivative demonstrated even greater potency against HeLa cells, with an IC50 value of 11.4 μM, which was about six times more effective than the parent compound. mdpi.com These studies suggest that the addition of specific chemical groups can significantly enhance the anticancer activity of the core structure. mdpi.com

In other research, α-mangostin, a plant-derived compound with structural similarities, was investigated for its effects on HeLa cells. It was found to inhibit cell viability in a concentration-dependent manner, with a reported IC50 value of 24.53 μM after 24 hours of treatment.

Interactive Data Table: Anticancer Activity of Selected Analogues against HeLa Cells

| Compound/Analogue | Assay | Activity (IC50) | Source |

| Glycyrrhetic acid derivative (3a) | MTT Assay | 11.4 ± 0.2 μM | mdpi.com |

| Benzyl-glycyrrhetic acid derivative | MTT Assay | 17.53 μM | mdpi.com |

| α-mangostin | MTT Assay | 24.53 ± 1.48 µM |

Role as Precursors or Analogs in Biochemical Pathways

Compounds structurally related to this compound play roles as intermediates in natural product biosynthesis. Research has shown that 3-hydroxy-3-phenylpropanoic acid, a close analogue, is a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants like cucumber (Cucumis sativus) and Nicotiana attenuata.

This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. Subsequent steps involve a β-oxidation process, where the propyl side chain is shortened. The identification of 3-hydroxy-3-phenylpropanoic acid as a metabolite of phenylalanine and its successful incorporation into benzoic and salicylic acid confirms its role in this pathway. This demonstrates that the core phenylpropanoic acid structure is a fundamental building block utilized by plants to create a variety of important benzenoid compounds. The broader phenylpropanoid pathway is responsible for synthesizing thousands of plant metabolites, including flavonoids, lignans, and stilbenes.

Relevance in Shikimic Acid Pathway Studies

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. wikipedia.orgnih.govnih.gov This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. uio.noresearchgate.net One of the key regulatory enzymes in this pathway is chorismate mutase, which catalyzes the conversion of chorismate to prephenate, a precursor to phenylalanine and tyrosine. uio.noresearchgate.net

The activity of chorismate mutase is often regulated by the end-products of the pathway, phenylalanine and tyrosine, through a process of feedback inhibition. researchgate.netnih.gov This regulation is crucial for controlling the flux of metabolites through the pathway. Due to their structural similarity to phenylalanine, analogues of this compound, such as its amino-substituted form, α-benzylphenylalanine, are of significant interest in studying this regulation.

Research has shown that various derivatives of phenylalanine and tyrosine can act as inhibitors of chorismate mutase. nih.govnih.gov For instance, studies on the enzyme from Escherichia coli and Alcaligenes eutrophus have demonstrated inhibition by several phenylalanine analogues. nih.govnih.gov These findings suggest that compounds like α-benzylphenylalanine could serve as valuable research tools to probe the active site of chorismate mutase, investigate its mechanism of action, and understand the structural requirements for inhibitor binding. The bulky nature of the benzyl group in α-benzylphenylalanine can provide insights into the steric constraints of the enzyme's active site.

Investigation of Non-Canonical Amino Acid Monomer Incorporation into Proteins

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering and synthetic biology. nih.govnih.govmdpi.com This process allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function, create new biocatalysts, or develop therapeutic proteins with enhanced properties. nih.govmdpi.com The amino analogue of this compound, α-benzylphenylalanine, represents a bulky, non-canonical amino acid that can be used in such studies.

Several methods have been developed for the incorporation of ncAAs into proteins, both in vivo and in vitro. nih.govyoutube.com One common in vivo method is selective pressure incorporation (SPI), which utilizes an auxotrophic host strain that cannot synthesize a particular canonical amino acid. nih.gov By providing this strain with a limited amount of the canonical amino acid and an excess of the non-canonical analogue, the cellular machinery can be prompted to incorporate the ncAA into the growing polypeptide chain. nih.govacs.org

Given its structural similarity to phenylalanine, α-benzylphenylalanine is a candidate for incorporation using a phenylalanine auxotroph. The large size of this amino acid can be used to probe the effects of steric bulk on protein folding, stability, and function. youtube.com Furthermore, cell-free protein synthesis (CFPS) systems offer a more flexible platform for incorporating ncAAs, as they bypass the constraints of cell viability and membrane transport. nih.gov This allows for the efficient incorporation of a wider range of ncAAs, including those that might be toxic to living cells.

Model Compounds for Aldehyde Reactivity with Biological Molecules

The aldehyde precursor to this compound, 2-benzyl-3-phenylpropanal (B2381692), serves as a useful model compound for studying the reactivity of aldehydes with biological molecules. Aldehydes are reactive electrophiles that can readily form covalent bonds with nucleophilic groups found in biomolecules, such as the amino groups of proteins and DNA. nih.gov

One of the most important reactions of aldehydes with primary amines is the formation of a Schiff base, also known as an imine. derpharmachemica.comscielo.org.za This reaction is fundamental in many enzymatic mechanisms and is also a key process in the damaging effects of aldehyde toxicity. The structure of 2-benzyl-3-phenylpropanal, with its sterically hindered aldehyde group, provides a model to investigate how the local environment influences the rate and equilibrium of Schiff base formation.

By studying the reactions of 2-benzyl-3-phenylpropanal with amino acids, peptides, and other biological nucleophiles, researchers can gain insights into the mechanisms of protein cross-linking and the modification of biological macromolecules by reactive aldehydes. This knowledge is crucial for understanding the molecular basis of various pathological conditions associated with oxidative stress and aldehyde metabolism.

Development and Validation of Advanced Analytical Methods for Research Quantitation and Characterization

Optimization of Chromatographic and Spectroscopic Methods for Complex Research Matrices

The characterization and quantitation of 2-Benzyl-3-phenylpropanoic acid and its derivatives in research settings rely on a combination of chromatographic and spectroscopic techniques. The optimization of these methods is essential for achieving clear, interpretable, and reliable results, especially within complex reaction mixtures.